molecular formula C16H20N2.C4H4O4<br>C20H24N2O4 B000712 Pheniramine maleate CAS No. 132-20-7

Pheniramine maleate

Cat. No.: B000712
CAS No.: 132-20-7
M. Wt: 356.4 g/mol
InChI Key: SSOXZAQUVINQSA-WLHGVMLRSA-N
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Description

Pheniramine maleate is a first-generation antihistamine belonging to the alkylamine class. It is commonly used to treat allergic conditions such as hay fever, urticaria, and allergic conjunctivitis. This compound is known for its anticholinergic properties and relatively strong sedative effects .

Mechanism of Action

Target of Action

Pheniramine maleate is an antihistamine drug that primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as itching, redness, and edema .

Mode of Action

This compound acts as an inverse agonist at the histamine H1 receptor . It competes with histamine for binding to the H1 receptor . Once bound, it reduces the activity of the H1 receptor . This reduction in H1 receptor activity leads to decreased itching, vasodilation, and capillary leakage, resulting in less redness and edema .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . By acting as an inverse agonist at the H1 receptor, this compound suppresses the histamine-induced wheal (swelling) and flare (vasodilation) response .

Pharmacokinetics

This compound is administered orally, through injection (intramuscular or slow intravenous), or topically (ophthalmic/nasal solution) . It undergoes hepatic metabolism, including hydroxylation, demethylation, and glucuronidation . The elimination half-life of this compound is 16-19 hours when taken orally, and 8-7 hours when administered intravenously . It is excreted renally .

Result of Action

The molecular and cellular effects of this compound’s action include reduced itching, vasodilation, and capillary leakage . This leads to less redness and edema, relieving symptoms of allergic reactions . This compound also has relatively strong sedative effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, individuals combining pheniramine with cortisol over the long term should avoid pheniramine as it may decrease levels of adrenaline (epinephrine), which may lead to loss of consciousness . Additionally, the method of administration (oral, injection, or topical) can also influence the drug’s action and efficacy .

Biochemical Analysis

Biochemical Properties

Pheniramine maleate plays a significant role in biochemical reactions by acting as an antagonist to histamine H1 receptors. This interaction reduces the activity of histamine, leading to decreased itching, vasodilation, and capillary leakage . This compound also interacts with muscarinic cholinergic receptors, contributing to its anticholinergic effects . The compound’s local anesthetic properties are attributed to its ability to stabilize neuronal membranes .

Cellular Effects

This compound influences various cellular processes by blocking histamine H1 receptors on the surface of cells. This action inhibits the histamine-induced wheal and flare response, reducing redness and edema . Additionally, this compound affects cell signaling pathways by modulating the activity of G-protein coupled receptors, leading to changes in intracellular calcium levels and cyclic AMP production . These effects can alter gene expression and cellular metabolism, ultimately impacting cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive binding to histamine H1 receptors, where it acts as an inverse agonist . This binding reduces the receptor’s activity, leading to decreased histamine-mediated responses. This compound also exhibits anticholinergic effects by antagonizing muscarinic receptors, which can inhibit smooth muscle contraction and glandular secretion . Furthermore, the compound’s local anesthetic properties are due to its ability to block sodium channels, preventing the initiation and propagation of action potentials in neurons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is metabolized primarily in the liver through hydroxylation, demethylation, and glucuronidation . Its elimination half-life ranges from 8 to 19 hours, depending on the route of administration . Long-term studies have shown that this compound can maintain its efficacy in reducing allergic symptoms, although tolerance may develop with prolonged use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces allergic reactions and inflammation . At higher doses, this compound can cause sedation, tachycardia, and, in severe cases, seizures . Studies have also shown that chronic administration of high doses can lead to adverse effects on the central nervous system and cardiovascular system .

Metabolic Pathways

This compound is metabolized in the liver through several pathways, including N-dealkylation to N-didesmethylpheniramine and N-desmethylpheniramine . These metabolites are further processed through hydroxylation and glucuronidation before being excreted via the kidneys . The compound’s metabolism can affect its pharmacokinetics and overall efficacy in treating allergic conditions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can cross the blood-brain barrier, contributing to its sedative effects . It is also distributed to various tissues, including the liver, kidneys, and lungs, where it exerts its pharmacological actions . The renal excretion of this compound involves both the parent drug and its metabolites .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with histamine H1 receptors and muscarinic receptors . The compound’s ability to bind to these receptors is crucial for its antihistaminic and anticholinergic effects . Additionally, this compound’s local anesthetic properties are due to its interaction with sodium channels on neuronal membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pheniramine maleate can be synthesized through a multi-step process. One common method involves the reaction of 2-benzylpyridine with dimethylamino bromoethane hydrobromate in the presence of potassium carbonate. The reaction is carried out at 80°C for several hours, followed by extraction and purification steps to obtain pheniramine .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The final product is typically obtained through crystallization and drying .

Chemical Reactions Analysis

Types of Reactions

Pheniramine maleate undergoes various chemical reactions, including:

    Oxidation: Pheniramine can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation of pheniramine increases its potency.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Comparison with Similar Compounds

Pheniramine maleate is similar to other first-generation antihistamines such as:

Uniqueness

This compound is unique due to its relatively strong sedative effects and its use in combination with other medications for enhanced therapeutic effects. Halogenation of pheniramine increases its potency significantly, making it a valuable compound in both clinical and research settings .

Properties

CAS No.

132-20-7

Molecular Formula

C16H20N2.C4H4O4
C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine

InChI

InChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

SSOXZAQUVINQSA-WLHGVMLRSA-N

SMILES

C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C(=CC(=O)[O-])C(=O)[O-]

Isomeric SMILES

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

melting_point

219 to 226 °F (NTP, 1992)

132-20-7

physical_description

Pheniramine maleate is a white powder with a faint amine-like odor. Melting point 107 °C. pH (1% solution) 4.5-5.5. Used medicinally as an antihistamine.

Pictograms

Irritant

Purity

> 98%

Related CAS

86-21-5 (Parent)

solubility

Soluble (>=10 mg/ml at 75 °F) (NTP, 1992)

Synonyms

Avil
Bimaleate, Pheniramine
Daneral
Histapyridamine
Maleate, Pheniramine
Pheniramine
Pheniramine Bimaleate
Pheniramine Maleate
Propheniramine
Prophenpyridamine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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